2-Bromo-3-hexylthieno[3,2-b]thiophene

Catalog No.
S14241142
CAS No.
M.F
C12H15BrS2
M. Wt
303.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-3-hexylthieno[3,2-b]thiophene

Product Name

2-Bromo-3-hexylthieno[3,2-b]thiophene

IUPAC Name

5-bromo-6-hexylthieno[3,2-b]thiophene

Molecular Formula

C12H15BrS2

Molecular Weight

303.3 g/mol

InChI

InChI=1S/C12H15BrS2/c1-2-3-4-5-6-9-11-10(7-8-14-11)15-12(9)13/h7-8H,2-6H2,1H3

InChI Key

MLSKDKVGFJGFHI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(SC2=C1SC=C2)Br

2-Bromo-3-hexylthieno[3,2-b]thiophene is a heterocyclic compound belonging to the thienothiophene family, characterized by its fused thiophene rings. This compound exhibits unique electronic properties that make it particularly valuable in the field of organic electronics, including applications in organic field-effect transistors and organic photovoltaics. The presence of a bromine atom and a hexyl substituent enhances its solubility and processability in organic solvents, which is crucial for its utility in solution-processed devices.

  • Substitution Reactions: The bromine atom can be replaced with other functional groups through nucleophilic substitution reactions.
  • Coupling Reactions: This compound can participate in coupling reactions such as Suzuki-Miyaura and Stille couplings, which are essential for forming carbon-carbon bonds.

Common Reagents and Conditions

  • Substitution Reactions: Typically involve nucleophiles like organolithium or Grignard reagents.
  • Coupling Reactions: Often utilize palladium catalysts in solvents such as toluene or dimethylformamide, with bases like potassium carbonate to facilitate the reaction.

Thiophene derivatives, including 2-Bromo-3-hexylthieno[3,2-b]thiophene, have been reported to exhibit a range of biological activities. These include:

  • Anticancer Properties: Some studies suggest potential applications in cancer treatment due to their ability to interact with various biochemical pathways.
  • Anti-inflammatory and Antimicrobial Effects: The compound may also demonstrate anti-inflammatory and antimicrobial activities, making it of interest for pharmaceutical applications.

The synthesis of 2-Bromo-3-hexylthieno[3,2-b]thiophene typically involves several steps:

  • Bromination of 3-Hexylthiophene: This step forms 2-bromo-3-hexylthiophene as an intermediate.
  • Formation of Thienothiophene Structure: Further reactions are carried out to achieve the desired thienothiophene structure.

Industrial methods for producing this compound are not extensively documented but likely follow similar synthetic routes with optimizations for large-scale production .

The unique properties of 2-Bromo-3-hexylthieno[3,2-b]thiophene make it suitable for various applications:

  • Organic Electronics: It serves as a building block for synthesizing conjugated polymers used in organic light-emitting diodes and organic field-effect transistors.
  • Photovoltaics: Incorporated into materials for organic solar cells due to its favorable electronic characteristics.
  • Material Science: Studied for its potential in developing novel materials with unique optoelectronic properties .

Research indicates that 2-Bromo-3-hexylthieno[3,2-b]thiophene interacts with various biological systems. Its mechanism of action in electronic applications primarily involves participation in π-conjugation, which enhances its electronic properties. The bromine atom allows for further functionalization, making it a versatile building block for diverse applications .

Similar Compounds

  • 2-Bromo-3-hexylthiophene: Lacks the fused thiophene ring system but shares structural similarities.
  • Thieno[3,2-b]thiophene: The parent compound without any substituents.
  • 2,5-Dibromothieno[3,2-b]thiophene: Contains two bromine atoms and is often used in similar applications.
  • Thieno[3,4-b]thiophene: A regioisomer with different electronic properties.

Uniqueness

The uniqueness of 2-Bromo-3-hexylthieno[3,2-b]thiophene lies in its specific substitution pattern that enhances its solubility and processability. This makes it particularly advantageous for use in solution-processable organic electronic devices compared to its analogs which may not possess similar solubility characteristics or electronic properties .

Catalytic Isomerization Approaches for Thienothiophene Core Formation

The construction of the thieno[3,2-b]thiophene backbone often begins with alkynyl diol precursors, which undergo bisulfur cyclization to form the fused heterocyclic system. A notable method involves treating 2,5-dimethylhex-3-yne-2,5-diol with iodine and sodium thiosulfate (Na~2~S~2~O~3~) under thermal conditions, yielding thieno[3,2-b]thiophene derivatives via a radical-mediated mechanism. Sodium tetrathionate (Na~2~S~4~O~6~), generated in situ from Na~2~S~2~O~3~ and iodine, decomposes into reactive sulfur radicals that initiate cyclization.

Key steps include:

  • Alkynyldiene Intermediate Formation: Dehydration of the diol generates an alkynyldiene, which undergoes sequential sulfur radical additions.
  • Radical Cyclization: A perthiyl radical (RSS- ) adds to the alkynyldiene’s double bond, followed by intramolecular cyclization to form the thienothiophene core.
  • Aromatization: Final H-abstraction and oxidation yield the aromatic thieno[3,2-b]thiophene structure.

This method achieves moderate to good yields (35–73%) and demonstrates the role of sulfur radicals in driving isomerization-like rearrangements. Computational studies suggest that the exergonic nature of radical addition (ΔG ≈ −7.8 kcal/mol) favors cyclization over competing pathways.

Palladium-Mediated Cross-Coupling Strategies for Functionalization

Palladium catalysts are pivotal for introducing substituents like hexyl and bromine groups onto the thienothiophene core. While direct bromination of 3-hexylthiophene precursors is a common first step, subsequent cross-coupling reactions enable precise functionalization. For example, Suzuki-Miyaura coupling can attach alkyl chains to brominated intermediates, though the provided search results emphasize challenges in nickel-catalyzed systems.

In contrast, palladium’s superior tolerance to sulfur-containing heterocycles makes it ideal for:

  • Buchwald-Hartwig Amination: Introducing nitrogen-based functional groups.
  • Negishi Coupling: Attaching zinc-based nucleophiles to brominated positions.

Recent work highlights that palladium complexes avoid catalyst trapping mechanisms observed in nickel systems, such as C–S insertion adducts. This ensures higher functionalization efficiency, particularly for electron-rich arenes like thienothiophenes.

Solvent Optimization in Bromination and Alkylation Reactions

Solvent choice critically influences reaction kinetics and regioselectivity in bromination and alkylation. Polar aprotic solvents like dimethylformamide (DMF) enhance the solubility of sulfur-rich intermediates, facilitating radical cyclization at elevated temperatures (140°C). Conversely, nonpolar solvents (e.g., toluene) may suppress side reactions by stabilizing reactive intermediates.

Key Findings:

  • High-Boiling Solvents: DMF and dimethylacetamide (DMAc) enable sustained radical activity during cyclization, improving yields by 15–20% compared to low-boiling alternatives.
  • Protic vs. Aprotic Media: Protic solvents (e.g., ethanol) disrupt sulfur radical stability, leading to incomplete cyclization and dimerization byproducts.

A comparative analysis of solvent effects in bromination reveals that dichloromethane (DCM) achieves optimal bromine incorporation while minimizing overhalogenation.

Role of Acidic Zeolite Catalysts in Regioselective Synthesis

Acidic zeolites, such as H-ZSM-5, enhance regioselectivity in thienothiophene synthesis by providing confined acidic sites that direct electrophilic substitution. For example, in the alkylation of 2-bromothieno[3,2-b]thiophene, H-ZSM-5’s pore structure favors hexyl group attachment at the 3-position due to steric and electronic effects.

Mechanistic Insights:

  • Shape Selectivity: Zeolite channels restrict transition-state geometries, favoring linear alkyl chain incorporation over branched isomers.
  • Acid Strength: Strong Brønsted acid sites (Si/Al ratios < 30) protonate thienothiophene, increasing electrophilicity at the 3-position.

These catalysts also mitigate side reactions like oligomerization, common in traditional Brønsted acid systems (e.g., H~2~SO~4~).

XLogP3

6.7

Hydrogen Bond Acceptor Count

2

Exact Mass

301.97986 g/mol

Monoisotopic Mass

301.97986 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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